molecular formula C22H23N3O4 B102470 Ac-Phe-Trp-OH CAS No. 19240-41-6

Ac-Phe-Trp-OH

Cat. No.: B102470
CAS No.: 19240-41-6
M. Wt: 393.4 g/mol
InChI Key: IFQOQFHEONRKLI-PMACEKPBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-Phe-Trp-OH typically involves the coupling of N-acetyl-L-phenylalanine with L-tryptophan. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. The use of protective groups to shield reactive functional groups during the synthesis process is common, followed by deprotection steps to yield the final product.

Chemical Reactions Analysis

Types of Reactions: Ac-Phe-Trp-OH can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: Reduction reactions can target the carbonyl groups present in the peptide backbone.

    Substitution: Substitution reactions can occur at the aromatic rings of phenylalanine and tryptophan.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Kynurenine derivatives from tryptophan oxidation.

    Reduction: Reduced forms of the peptide with altered functional groups.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

Ac-Phe-Trp-OH is a dipeptide derivative characterized by the presence of acetylated phenylalanine and tryptophan. Its chemical structure can be represented as follows:

  • Molecular Formula : C22H23N3O4
  • CAS Number : 19240-41-6
  • Chemical Structure : The compound features an acetyl group attached to the phenylalanine residue, which enhances its solubility and stability in biological systems .

Biological Applications

1. Peptide Synthesis and Modification

This compound serves as a key building block in the synthesis of modified peptides. Its unique structure allows for the introduction of functionalities that can enhance peptide stability and bioactivity. Recent studies have demonstrated its utility in creating constrained peptides through methods such as C–H activation stapling, which involves forming covalent bonds between tryptophan and phenylalanine residues . This approach has been applied to synthesize biologically relevant peptides with improved pharmacological properties.

2. Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. For instance, studies have shown that similar compounds can scavenge reactive oxygen species, thereby protecting cells from oxidative stress . The incorporation of this dipeptide into antioxidant formulations could enhance their efficacy against oxidative damage in various diseases.

3. Neuropharmacology

This compound has been investigated for its role in serotonin biosynthesis, where tryptophan is a precursor to serotonin. Tryptophan hydroxylase catalyzes the conversion of tryptophan into 5-hydroxytryptophan, a critical step in serotonin production . By modulating the availability of tryptophan through the use of this compound, researchers aim to influence serotonin levels, potentially impacting mood disorders and other neuropsychiatric conditions.

Pharmacological Applications

1. Anticancer Activity

The potential anticancer properties of this compound derivatives have been explored through various studies. Peptides containing tryptophan are known to exhibit cytotoxic effects on cancer cells. For example, certain synthesized peptides have demonstrated selective toxicity towards tumor cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

2. Antimicrobial Properties

Compounds similar to this compound have shown promising antimicrobial activity against a range of pathogens. The incorporation of aromatic amino acids like phenylalanine and tryptophan into peptide sequences enhances their ability to disrupt microbial membranes . This property makes them suitable candidates for developing new antimicrobial agents.

Case Studies

Study Objective Findings
Study on C–H Activation Stapling To synthesize constrained peptides using this compoundSuccessful formation of biologically active peptides with enhanced stability
Antioxidant Evaluation To assess the antioxidant capacity of similar compoundsSignificant scavenging activity against reactive oxygen species
Neuropharmacological Investigation To explore the role of tryptophan derivatives in serotonin biosynthesisModulation of serotonin levels observed with this compound derivatives

Mechanism of Action

The mechanism of action of Ac-Phe-Trp-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylalanine and tryptophan residues contribute to the compound’s binding affinity and specificity. The aromatic rings of these amino acids facilitate π-π interactions and hydrogen bonding, which are crucial for the compound’s biological activity. Pathways involved may include modulation of redox signaling and inhibition of inflammatory mediators.

Comparison with Similar Compounds

    N-acetyl-L-phenylalanyl-L-tyrosine (Ac-Phe-Tyr-OH): Similar structure but with tyrosine instead of tryptophan.

    N-acetyl-L-phenylalanyl-L-histidine (Ac-Phe-His-OH): Contains histidine in place of tryptophan.

    N-acetyl-L-phenylalanyl-L-methionine (Ac-Phe-Met-OH): Methionine replaces tryptophan.

Uniqueness: Ac-Phe-Trp-OH is unique due to the presence of tryptophan, which imparts distinct chemical and biological properties. Tryptophan’s indole ring allows for unique interactions and reactivity compared to other aromatic amino acids, making this compound particularly valuable in studies involving aromatic interactions and peptide-based drug design.

Biological Activity

Ac-Phe-Trp-OH, a dipeptide consisting of N-acetyl-L-phenylalanine and L-tryptophan , has garnered attention for its potential biological activities and therapeutic applications. This article explores the compound's synthesis, structural characteristics, biological interactions, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized using methods such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis . The molecular structure features an acetyl group at the N-terminus, which influences its solubility and biological activity. Characterization techniques like High Performance Liquid Chromatography (HPLC) and mass spectrometry are employed to assess purity and molecular weight.

The biological activity of this compound is primarily attributed to its interactions with proteins and peptides in the body. It may exert effects through various pathways, including:

  • Calcium Binding : Similar to other aromatic amino acids, this compound can influence calcium signaling pathways, which are critical for numerous cellular functions .
  • Antioxidant Properties : The presence of tryptophan contributes to antioxidant activities, potentially protecting cells from oxidative stress .
  • Neurotransmitter Modulation : Tryptophan is a precursor to serotonin, suggesting that this compound may play a role in mood regulation and cognitive functions .

Case Studies and Research Findings

Several studies have investigated the effects of phenylalanine and tryptophan substitutions on biological activity:

  • Calcium Sensitivity in Muscle Proteins : Research demonstrated that mutations from phenylalanine to tryptophan in muscle proteins did not significantly alter ATPase activity, indicating that this compound may maintain functional integrity in similar contexts .
  • Neuroprotective Effects : Studies have shown that compounds with tryptophan residues can exhibit neuroprotective effects against various forms of cellular stress, suggesting potential therapeutic applications for this compound in neurodegenerative diseases .
  • Antioxidant Activity : In vitro studies indicate that dipeptides containing tryptophan possess antioxidant properties that could mitigate cellular damage from reactive oxygen species .

Comparative Analysis of Related Compounds

CompoundStructureKey Activities
This compoundAc-Phe-TrpCalcium binding, antioxidant properties
L-TryptophanTrpPrecursor to serotonin, mood regulation
L-PhenylalaninePheProtein synthesis, neurotransmitter modulation

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14(26)24-19(11-15-7-3-2-4-8-15)21(27)25-20(22(28)29)12-16-13-23-18-10-6-5-9-17(16)18/h2-10,13,19-20,23H,11-12H2,1H3,(H,24,26)(H,25,27)(H,28,29)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQOQFHEONRKLI-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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